N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
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Overview
Description
“N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide” is a compound that belongs to the group of azole heterocycles. It is an aromatic five-membered heterocycle containing one sulfur and one nitrogen atom . Thiazoles and their derivatives have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The yield was reported to be 58% . The synthesis process was characterized by 1H NMR and 13C NMR .Molecular Structure Analysis
The molecular structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The compound was characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Chemical Reactions Analysis
The compound was found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibited attractive antibacterial activity against multiple strains .Physical And Chemical Properties Analysis
The compound was characterized by 1H NMR (DMSO-d6, 500 MHz) and 13C NMR (DMSO-d6, 125 MHz). The MS (ESI) m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .Scientific Research Applications
Structure-Function Relationship and Apoptosis Induction
Thiazolides, including derivatives similar to the chemical , have been studied for their anti-infectious properties against various pathogens and for inducing cell death in tumor cells. A study highlights the importance of specific molecular structures in thiazolides for interacting with detoxification enzymes like GSTP1, necessary for inducing apoptosis in colorectal tumor cells (Brockmann et al., 2014).
Heterocyclic Synthesis
Research has also focused on the synthesis and reactivity of benzo[b]thiophen derivatives towards various nucleophiles to create a wide array of heterocyclic compounds, which are significant in medicinal chemistry (Mohareb et al., 2004). Such studies provide a foundation for developing new therapeutic agents.
Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities
Compounds structurally related to "N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide" have been synthesized and evaluated for their biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety effects, indicating their potential in therapeutic applications (Amr et al., 2010).
Luminescence Sensitization
Thiophenyl-derivatized nitrobenzoato antennas have been assessed for their ability to sensitize Eu(III) and Tb(III) luminescence, showcasing applications in material science for developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Anticancer Agents
New benzothiazole acylhydrazones have been synthesized and identified as potential anticancer agents, emphasizing the role of benzothiazole derivatives in oncological research (Osmaniye et al., 2018).
Mechanism of Action
Target of Action
The primary target of this compound is MmpL3 , a mycobacterial mycolic acid transporter . This transporter plays a crucial role in the survival and virulence of Mycobacterium tuberculosis, making it an attractive target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, MmpL3, inhibiting its function . This inhibition disrupts the transport of mycolic acids, essential components of the mycobacterial cell wall. The disruption in mycolic acid transport leads to a compromised cell wall, affecting the survival of the bacteria .
Biochemical Pathways
The compound primarily affects the mycolic acid transport pathway in Mycobacterium tuberculosis. Mycolic acids are long-chain fatty acids that are key components of the mycobacterial cell wall. By inhibiting MmpL3, the transport of these acids is disrupted, leading to a weakened cell wall and reduced bacterial survival .
Result of Action
The result of the compound’s action is a reduction in the survival of Mycobacterium tuberculosis. By inhibiting the function of MmpL3 and disrupting mycolic acid transport, the compound weakens the bacterial cell wall, making the bacteria more susceptible to immune responses and other anti-tubercular drugs .
Safety and Hazards
Future Directions
Thiazoles and their derivatives have a wide range of applications in the field of drug design and discovery . Future research could focus on the modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-14-12(7-10)17-8-23-14)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGRZDCMMLKNAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])N=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d]thiazol-5-yl)-5-nitrobenzo[b]thiophene-2-carboxamide |
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